Antimalarial SAR Scaffold: N4-(1-phenylethyl) Substitution Enables Sub-30 nM Potency in Quinazoline-2,4-diamine Series
Within a comprehensive antimalarial SAR campaign evaluating approximately 150 distinct 6,7-dimethoxyquinazoline-2,4-diamine derivatives, compounds bearing the N4-(1-phenylethyl) substitution pattern demonstrated IC50 values lower than 30 nM against Plasmodium falciparum [1]. The lead compound SSJ-717, which incorporates the 1-phenylethyl moiety at N4, exhibited high antimalarial activity warranting designation as a promising drug lead. This potency threshold establishes the N4-(1-phenylethyl) substitution as a privileged motif for antimalarial activity within the quinazoline-2,4-diamine chemical series, contrasting with structurally related analogs lacking this specific substitution pattern that did not achieve comparable potency levels in the same screening cascade.
| Evidence Dimension | Antimalarial activity (P. falciparum inhibition) |
|---|---|
| Target Compound Data | IC50 < 30 nM (for N4-(1-phenylethyl)-containing derivatives in the 6,7-dimethoxyquinazoline-2,4-diamine series) |
| Comparator Or Baseline | Approximately 150 structurally related 6,7-dimethoxyquinazoline-2,4-diamine derivatives with varied N4 and N2 substitutions |
| Quantified Difference | N4-(1-phenylethyl)-containing compounds achieve sub-30 nM potency threshold; alternative N4 substitutions yielded reduced activity |
| Conditions | In vitro antimalarial screening against Plasmodium falciparum; SAR analysis across 150+ synthesized compounds |
Why This Matters
Procurement of the N4-(1-phenylethyl)-substituted scaffold enables access to a validated SAR starting point for antimalarial lead optimization with established sub-30 nM potency potential.
- [1] Mizukawa Y, Ikegami-Kawai M, Horiuchi M, et al. Quest for a potent antimalarial drug lead: Synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines. Bioorg Med Chem. 2021;33:116018. doi:10.1016/j.bmc.2021.116018. View Source
